
N-(2-Methylidenebutylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylidenebutylidene)hydroxylamine is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Methylidenebutylidene)hydroxylamine can be synthesized through the reaction of hydroxylamine with an appropriate aldehyde or ketone. The general reaction involves the condensation of hydroxylamine with the carbonyl compound to form the oxime. The reaction is typically carried out under mild acidic or basic conditions to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production of this compound often involves the use of optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylidenebutylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the oxime group under appropriate conditions.
Major Products
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Methylidenebutylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oximes and related compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Methylidenebutylidene)hydroxylamine involves its reactivity with various molecular targets. The oxime group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylidenebutylidene)hydroxylamine: shares similarities with other oximes such as acetoxime and benzaldoxime.
Hydroxylamine derivatives: Compounds like N,N-dimethylhydroxylamine and N,N-diethylhydroxylamine.
Uniqueness
Structural Features: The presence of the 2-methylidenebutylidene group imparts unique reactivity and properties to the compound.
Reactivity: Compared to other oximes, this compound may exhibit different reactivity patterns due to its specific structure.
Properties
IUPAC Name |
N-(2-methylidenebutylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-5(2)4-6-7/h4,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIKYTUABHTQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10760648 |
Source


|
| Record name | N-(2-Methylidenebutylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10760648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99705-27-8 |
Source


|
| Record name | N-(2-Methylidenebutylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10760648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
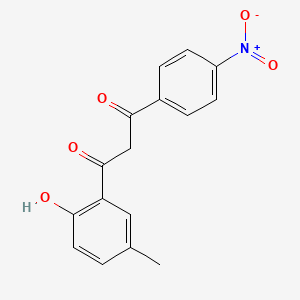

![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
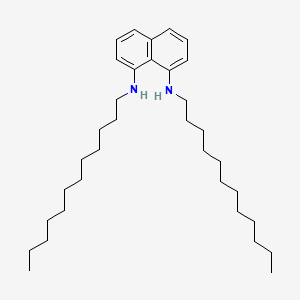
![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)
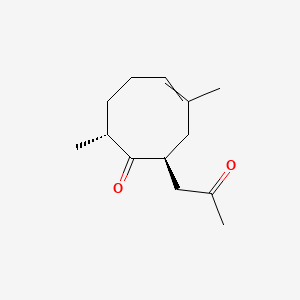
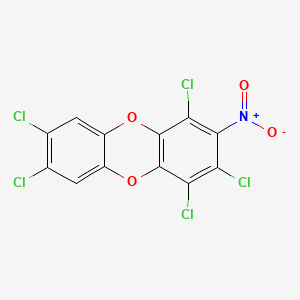
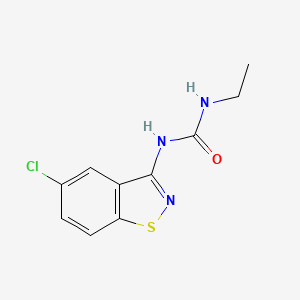
![[(1S,4R,7aS)-1-[(Z,2R,3R)-6-(methoxymethoxy)-6-methyl-3-(phenylcarbamoyloxy)hept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14333976.png)
